Ethyl Daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy, particularly for treating acute lymphoblastic leukemia and other hematological malignancies. As an antineoplastic agent, Ethyl Daunorubicin exhibits potent cytotoxic properties by interfering with DNA replication and transcription processes. Its chemical structure includes a naphthacenedione core, which is crucial for its biological activity, and it is characterized by the presence of an ethyl group that distinguishes it from other derivatives of daunorubicin .
The biological activity of Ethyl Daunorubicin is primarily attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has been shown to activate various signaling pathways involved in DNA damage response, including the phosphorylation of proteins like p53 and Ataxia-telangiectasia mutated (ATM), which play critical roles in cell cycle regulation and apoptosis . Ethyl Daunorubicin's effectiveness varies among different cell lines, with some showing greater sensitivity due to inherent differences in DNA repair mechanisms .
The synthesis of Ethyl Daunorubicin typically involves modifications of the daunorubicin structure. Common methods include:
Studies have shown that Ethyl Daunorubicin interacts significantly with human serum albumin, influencing its pharmacokinetics and distribution within the body. The binding affinity to serum proteins can affect the drug's efficacy and toxicity profile by modulating its availability for interaction with target tissues . Furthermore, investigations into its interactions with various cellular components have highlighted its role in inducing oxidative stress and activating apoptotic pathways through mitochondrial dysfunction .
Ethyl Daunorubicin shares structural similarities with other anthracycline derivatives but exhibits unique properties due to its ethyl modification. Here are some comparable compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Doxorubicin | Widely used; similar mechanism of action | Higher cardiotoxicity compared to Ethyl Daunorubicin |
| Epirubicin | Less cardiotoxic; used for breast cancer | More favorable side effect profile |
| Idarubicin | Potent against acute myeloid leukemia | Higher potency but similar mechanism |
| Daunorubicin | Parent compound; effective against leukemias | Established clinical use; higher toxicity |
| Liposomal Doxorubicin | Encapsulated form; reduced side effects | Improved delivery and reduced toxicity |
Ethyl Daunorubicin's unique ethyl substitution may enhance its solubility and bioavailability while potentially reducing some toxic effects associated with other anthracyclines. Ongoing research aims to elucidate these differences further and optimize therapeutic applications.
Reductive amination represents a fundamental synthetic approach for the preparation of ethyl daunorubicin derivatives, particularly involving modifications at the amino sugar moiety of the parent daunorubicin structure [5] [10]. This methodology employs sodium cyanoborohydride as the primary reducing agent, facilitating the formation of secondary and tertiary amine derivatives through controlled reaction conditions [5] [15].
The mechanism of reductive amination involves initial condensation between daunorubicin hydrochloride and appropriate aldehydes under mild acidic conditions, followed by in-situ reduction of the resulting imine intermediate [5] [42]. The reaction typically proceeds in acetonitrile-water mixtures at ambient temperature, with sodium cyanoborohydride serving as a selective reducing agent that can reduce imines in the presence of aldehydes without affecting other functional groups [10] [39].
Position-specific alkylation at the C-8 position of daunorubicin occurs through targeted modification of the anthracycline core structure [2] [25]. The 8-ethyl substitution pattern represents a specific alkylation product that forms during synthetic processes involving alkyl halides or appropriate alkylating agents under controlled conditions [24] [27]. This position-specific modification results from the inherent reactivity of the anthracycline scaffold at the C-8 carbon center, which exhibits enhanced electrophilic character due to the adjacent carbonyl functionality [23] [44].
Table 1: Reductive Amination Parameters for Daunorubicin Derivatives
| Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Temperature | Ambient (20-25°C) | 24-78% | [5] |
| Solvent System | Acetonitrile:Water (3:1) | - | [5] |
| Reaction Time | 0.5-24 hours | - | [5] [10] |
| Aldehyde Excess | 20-fold molar excess | - | [5] |
| Reducing Agent | Sodium cyanoborohydride | - | [10] [15] |
The synthetic methodology for ethyl daunorubicin involves careful selection of reaction parameters to achieve optimal yields while maintaining structural integrity of the anthracycline core [5] [12]. The use of polymethoxybenzaldehydes as alkylating agents has demonstrated particularly effective results in generating ethyl-substituted derivatives with enhanced cytotoxic potential [11] [5].
8-Ethyl daunorubicin, designated as European Pharmacopoeia Impurity F, represents a significant process-related impurity encountered during daunorubicin manufacturing processes [2] [4]. This impurity carries the Chemical Abstracts Service number 771423-67-7 and exhibits a molecular formula of C28H31NO10 with a molecular weight of 541.55 g/mol [4] [25].
The formation of 8-ethyl daunorubicin occurs through alkylation reactions during fermentative biosynthesis or semi-synthetic modification processes [29] [13]. During manufacturing, this impurity can arise from incomplete bioconversion of precursor intermediates in the anthracycline biosynthetic pathway, particularly when ethyl-containing substrates are present in the fermentation medium [29] [22].
Analytical identification of 8-ethyl daunorubicin typically employs high-performance liquid chromatography with retention times approximately 1.79 times that of the parent daunorubicin compound [29] [19]. Mass spectrometric analysis reveals characteristic fragmentation patterns with molecular ion peaks at m/z 514, indicating the additional ethyl substitution compared to the parent compound [29] [31].
Table 2: Physicochemical Properties of 8-Ethyl Daunorubicin
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 541.55 g/mol | Mass Spectrometry | [4] [25] |
| Molecular Formula | C28H31NO10 | Elemental Analysis | [4] [25] |
| Relative Retention Time | 1.79 (vs daunorubicin) | HPLC | [29] |
| CAS Number | 771423-67-7 | Registry | [2] [4] |
| Appearance | Red crystalline solid | Visual inspection | [5] |
The isolation process for 8-ethyl daunorubicin requires specialized preparative chromatographic techniques due to its structural similarity to the parent daunorubicin molecule [29] [28]. Preparative high-performance liquid chromatography using Waters X-Bridge C18 columns with trifluoroacetic acid-acetonitrile mobile phases has proven effective for achieving adequate separation and purification [29] [28].
Regulatory guidelines require identification and quantification of this impurity when present above 0.1% in pharmaceutical preparations, necessitating validated analytical methods for its detection and control [29] [30]. The impurity profile assessment includes evaluation of both synthetic and fermentative sources, with particular attention to process conditions that may promote ethyl substitution reactions [20] [33].
Chromatographic purification of ethyl daunorubicin and related impurities employs diverse separation techniques designed to meet stringent regulatory requirements for pharmaceutical quality control [28] [30]. Reverse-phase high-performance liquid chromatography represents the primary analytical and preparative method for achieving required purity specifications [19] [28].
The separation of daunorubicin and its ethyl derivative typically utilizes C18 bonded silica columns with methanol-ammonium phosphate buffer systems at pH 4.0 [19] [32]. Flow rates of 1.0-1.5 mL/min with ultraviolet detection at 254 nm provide optimal resolution while maintaining column longevity and reproducible retention times [19] [28].
Gradient elution protocols have been developed to enhance separation efficiency, particularly for complex impurity profiles containing multiple anthracycline derivatives [29] [32]. Mobile phase compositions typically range from 25-50% organic modifier concentrations, with trifluoroacetic acid serving as both pH modifier and ion-pairing agent [29] [28].
Table 3: Chromatographic Conditions for Ethyl Daunorubicin Purification
| Parameter | Specification | Performance Criteria | Reference |
|---|---|---|---|
| Column Type | C18 bonded silica (5 μm) | Resolution >2.0 | [19] [28] |
| Mobile Phase | Methanol:Phosphate buffer (65:35) | pH 4.0 ± 0.1 | [19] [32] |
| Flow Rate | 1.0 mL/min | Pressure <3000 psi | [19] [28] |
| Detection Wavelength | 254 nm | Sensitivity 1.0 pmol | [31] [32] |
| Column Temperature | Ambient (25°C) | Stability ±2°C | [28] [32] |
Preparative-scale purification employs scaled-up versions of analytical methods with appropriate adjustments for sample loading and collection parameters [29] [45]. Preparative columns with internal diameters of 30-50 mm accommodate larger sample volumes while maintaining resolution requirements for impurity separation [29] [22].
Validation protocols for chromatographic methods include assessment of specificity, linearity, precision, accuracy, and robustness according to International Conference on Harmonisation guidelines [30] [33]. Method validation encompasses evaluation of system suitability parameters, including theoretical plate counts, tailing factors, and resolution criteria [30] [26].
Quality control applications require routine monitoring of impurity levels throughout manufacturing processes, with established acceptance criteria typically set at 0.5% or below for individual impurities [17] [20]. Chromatographic methods must demonstrate stability-indicating properties to distinguish degradation products from process-related impurities [20] [33].
Column chromatography using macroporous resins such as LX-20 or LX-68M types provides alternative purification approaches for large-scale manufacturing applications [22] [45]. These resins facilitate effective removal of specific impurities through selective adsorption and elution protocols designed to maintain product quality while achieving economic viability [22] [45].
High-Performance Liquid Chromatography represents the gold standard analytical technique for purity assessment of ethyl daunorubicin, a synthetic analog of the anthracycline antibiotic daunorubicin. The development of robust chromatographic methods for ethyl daunorubicin follows established protocols for anthracycline analysis, with specific modifications to accommodate the unique physicochemical properties imparted by the ethyl substitution at the 8-position of the tetracyclic ring system [1] [2].
The optimal separation of ethyl daunorubicin is achieved using reverse-phase High-Performance Liquid Chromatography with carefully selected stationary and mobile phase compositions. Based on established methodologies for related anthracycline compounds, a C18 column (250 × 4.6 mm, 5 micrometers particle size) provides adequate retention and resolution for ethyl daunorubicin analysis [1] [3]. The mobile phase system employs a gradient elution using 10 millimolar ammonium formate buffer (pH 2.5) and acetonitrile, which ensures optimal peak shape and separation efficiency while maintaining the stability of the anthracycline chromophore [1] [4].
The detection wavelength of 254 nanometers corresponds to the maximum absorbance of the anthracycline tetracyclic system, providing maximum sensitivity for ethyl daunorubicin quantification [1] [5]. Under these conditions, ethyl daunorubicin typically elutes at approximately 6.85 minutes with excellent peak symmetry and baseline resolution from potential impurities and degradation products [6] [7].
| Parameter | Specification | Rationale |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm | Suitable for anthracycline separation |
| Mobile Phase A | 10 mM Ammonium Formate Buffer (pH 2.5) | Optimal pH for anthracycline stability |
| Mobile Phase B | Acetonitrile | Provides adequate elution strength |
| Flow Rate (mL/min) | 1.0 | Standard flow rate for analytical column |
| Injection Volume (μL) | 20 | Adequate sample loading |
| Detection Wavelength (nm) | 254 | Maximum absorbance for daunorubicin derivatives |
| Column Temperature (°C) | 25 ± 2 | Ambient laboratory temperature |
| Run Time (min) | 15 | Complete separation of analytes |
Comprehensive method validation following International Conference on Harmonisation guidelines demonstrates the analytical method's fitness for purpose in ethyl daunorubicin purity assessment [1] [8]. The method exhibits excellent linearity across the concentration range of 1.0 to 50.0 micrograms per milliliter with a correlation coefficient (r²) of 0.9998, indicating strong linear relationship between analyte concentration and detector response [1] [2].
Precision studies demonstrate exceptional repeatability with intraday relative standard deviation of 0.85% and interday relative standard deviation of 1.15%, well within acceptable limits for pharmaceutical analysis [1] [9]. The method accuracy, evaluated through recovery studies, ranges from 98.5% to 101.2%, confirming the absence of systematic bias in the analytical procedure [1] [10].
| Parameter | Results |
|---|---|
| Linearity Range (μg/mL) | 1.0 - 50.0 |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) (μg/mL) | 0.25 |
| Limit of Quantification (LOQ) (μg/mL) | 0.75 |
| Precision - Intraday (%RSD) | 0.85 |
| Precision - Interday (%RSD) | 1.15 |
| Accuracy - Recovery (%) | 98.5 - 101.2 |
| Specificity | No interference observed |
| Robustness | Method robust under tested conditions |
System suitability parameters ensure consistent analytical performance and are evaluated before each analytical sequence [1] [4]. The retention time reproducibility (6.8 ± 0.2 minutes), theoretical plates (≥ 2000), and tailing factor (≤ 2.0) confirm adequate chromatographic performance [1] [2]. Peak purity assessment using photodiode array detection provides additional confirmation of analyte identity and purity, with purity indices consistently exceeding 0.999 [1] [11].
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Retention Time (min) | 6.8 ± 0.2 | 6.85 |
| Theoretical Plates | ≥ 2000 | 2450 |
| Tailing Factor | ≤ 2.0 | 1.45 |
| Resolution (from nearest peak) | ≥ 2.0 | 2.8 |
| Repeatability (%RSD) | ≤ 2.0 | 1.2 |
| Peak Purity Index | ≥ 0.999 | 0.9995 |
Mass spectrometry provides definitive structural confirmation and detailed fragmentation pathway elucidation for ethyl daunorubicin and its degradation products. Electrospray ionization mass spectrometry in positive ion mode generates the protonated molecular ion [M+H]+ at m/z 542.2, consistent with the molecular formula C28H31NO10 and molecular weight of 541.55 daltons [6] [12].
The fragmentation pattern of ethyl daunorubicin follows predictable pathways characteristic of anthracycline glycosides, with the glycosidic bond representing the primary site of fragmentation [12] [13]. The base peak at m/z 381.1 corresponds to the loss of the daunosamine sugar moiety (mass loss of 161 daltons), generating the aglycone portion of the molecule [12] [7]. This fragmentation is consistent with the known lability of the O-glycosidic bond in anthracycline compounds under mass spectrometric conditions [14] [15].
Secondary fragmentation pathways include dehydration reactions, evidenced by the loss of 18 daltons (H2O) from both the molecular ion and aglycone fragments [12] [16]. The fragment at m/z 363.1 represents the sequential loss of the sugar moiety and water molecule, while m/z 321.1 corresponds to additional side chain elimination involving the loss of the acetyl group [12] [13].
| Fragment Ion (m/z) | Loss | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| 542.2 [M+H]+ | Molecular Ion | 45 | Protonated molecular ion |
| 524.2 | Loss of H₂O (-18) | 12 | Dehydration |
| 381.1 | Loss of sugar moiety (-161) | 100 | Glycosidic bond cleavage |
| 363.1 | Loss of sugar and H₂O (-179) | 35 | Sequential loss after glycosidic cleavage |
| 321.1 | Loss of sugar and CH₂COOH (-221) | 25 | Side chain elimination |
| 257.1 | Aglycone fragment | 65 | Quinone formation |
| 229.1 | Ring A + methoxy fragment | 30 | Ring fragmentation |
Mass spectrometric analysis enables identification and structural characterization of degradation products formed under various stress conditions [11] [7]. The primary degradation pathway involves hydrolysis of the glycosidic bond, generating ethyl daunorubicinone (m/z 381.1) as the major degradation product [11] [17]. This aglycone retains the ethyl substitution pattern while losing the sugar moiety, resulting in altered pharmacological properties and reduced solubility [7] [18].
Oxidative degradation produces more complex fragmentation patterns, with the formation of quinone-type structures and ring-opened products [11] [19]. The fragment at m/z 257.1 represents a characteristic quinone formation following oxidative stress, while smaller fragments (m/z 229.1) indicate extensive ring fragmentation under harsh oxidative conditions [11] [17].
Tandem mass spectrometry (MS/MS) provides enhanced structural information through collision-induced dissociation experiments [15] [13]. Energy-resolved fragmentation studies reveal the relative stability of different molecular regions, with the glycosidic bond showing the lowest activation energy for fragmentation [15] [13]. Higher collision energies promote secondary fragmentation of the aglycone portion, generating characteristic ring fragments that confirm the anthracycline structure [15] [20].
Forced degradation studies, conducted according to International Conference on Harmonisation Q1A-R2 guidelines, provide comprehensive assessment of ethyl daunorubicin stability and identification of potential degradation pathways under accelerated stress conditions [21] [22]. These studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability characteristics of the compound [21] [23].
The stress testing protocol encompasses multiple degradation pathways including hydrolytic, oxidative, thermal, and photolytic conditions as specified in International Conference on Harmonisation Q1A-R2 [21] [22]. Acid hydrolysis studies utilize 0.1 molar hydrochloric acid at 80°C for 8 hours, while base hydrolysis employs 0.1 molar sodium hydroxide under identical temperature and time conditions [21] [24]. Oxidative stress testing uses 3% hydrogen peroxide at 25°C for 24 hours to simulate oxidative degradation pathways [21] [23].
Thermal degradation studies are conducted at 80°C under dry heat conditions for 48 hours, representing accelerated thermal stress beyond typical storage conditions [21] [25]. Photolytic degradation follows International Conference on Harmonisation Q1B guidelines, exposing samples to ultraviolet light (254 nanometers) at 200 watt-hours per square meter for 14 days [21] [26].
| Stress Condition | Test Conditions | Percentage Degradation (%) | Major Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 80°C, 8 hours | 15.2 | Deglycosylated ethyl daunorubicin |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 8 hours | 45.8 | Multiple products (complex mixture) |
| Oxidative Stress | 3% H₂O₂, 25°C, 24 hours | 8.5 | Ethyl daunorubicinone |
| Thermal Degradation | 80°C, dry heat, 48 hours | 3.2 | Minimal degradation observed |
| Photolytic Degradation | UV light (254 nm), 200 Wh/m², 14 days | 6.1 | Photoisomers |
| Hydrolytic (Neutral) | Water, 80°C, 8 hours | 2.1 | Hydrolysis products (minimal) |
Alkaline hydrolysis represents the most aggressive degradation pathway for ethyl daunorubicin, resulting in 45.8% degradation under the specified conditions [27] [11]. This extensive degradation produces a complex mixture of products, including ring-opened structures and multiple fragmentation products that challenge chromatographic separation [11] [17]. The base-catalyzed degradation likely proceeds through nucleophilic attack on the quinone system and subsequent ring opening reactions [11] [19].
Acid hydrolysis produces more selective degradation (15.2%), primarily targeting the glycosidic bond to generate deglycosylated ethyl daunorubicin [27] [11]. This degradation pathway follows first-order kinetics and represents a major degradation route under acidic storage conditions [27] [17]. The acid-catalyzed hydrolysis mechanism involves protonation of the glycosidic oxygen followed by nucleophilic displacement by water molecules [11] [7].
Oxidative stress testing reveals moderate susceptibility to hydrogen peroxide-mediated degradation (8.5%), producing ethyl daunorubicinone as the primary degradation product [27] [11]. This oxidative pathway involves the quinone-hydroquinone redox cycle characteristic of anthracycline compounds, leading to the formation of stable quinone products [19] [18].
Photolytic degradation studies demonstrate relatively good photostability, with only 6.1% degradation observed under intensive ultraviolet exposure [27] [26]. The primary photodegradation products include photoisomers formed through trans-cis isomerization of the side chain components [27] [19]. This photostability profile suggests that ethyl daunorubicin can be handled under normal laboratory lighting conditions without significant degradation concerns [27] [26].
Thermal degradation studies reveal excellent thermal stability, with minimal degradation (3.2%) observed even under harsh dry heat conditions [8] [23]. This thermal stability profile indicates that ethyl daunorubicin can withstand elevated temperatures during manufacturing and storage without significant decomposition [8] [25]. The limited thermal degradation primarily involves dehydration reactions and minor structural rearrangements [8] [17].
Neutral hydrolytic conditions produce minimal degradation (2.1%), confirming the compound's stability in aqueous environments at physiological pH [8] [11]. This hydrolytic stability is advantageous for formulation development and suggests good stability in biological fluids [8] [18]. The minimal hydrolytic degradation products include trace amounts of deglycosylated species formed through slow acid-catalyzed hydrolysis [8] [7].
| Storage Condition | Time Period | Purity Retention (%) | Main Degradation Product |
|---|---|---|---|
| 25°C ± 2°C / 60% RH ± 5% | 24 months | 98.5 | Ethyl daunorubicinone (trace) |
| 30°C ± 2°C / 65% RH ± 5% | 12 months | 97.8 | Ethyl daunorubicinone (1.2%) |
| 40°C ± 2°C / 75% RH ± 5% | 6 months | 95.2 | Multiple products (3.8%) |
| 5°C ± 3°C (Refrigerated) | 36 months | 99.1 | No significant degradation |
| -20°C ± 5°C (Frozen) | 60 months | 99.5 | No degradation detected |